molecular formula C15H20N2O2 B2444132 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351611-27-2

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2444132
CAS No.: 1351611-27-2
M. Wt: 260.337
InChI Key: OJXJOKKTOMFHSR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Properties

Polymer Synthesis

The structural derivatives of 4-(tert-butyl)-N-(5-oxopyrrolidin-3-yl)benzamide contribute to the synthesis of novel polymers with enhanced properties. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrated the potential for creating noncrystalline, highly soluble, and thermally stable polyamides suitable for producing transparent, flexible, and tough films (Hsiao et al., 2000).

Chemosensor Development

A phenoxazine-based fluorescence chemosensor selectively detects Ba2+ ions, showcasing the application of 4-(tert-butyl)-N-(5-oxopyrrolidin-3-yl)benzamide derivatives in the development of sensitive and selective chemosensors for metal ions. This chemosensor, through an intramolecular charge transfer mechanism, has been applied in live cell imaging to demonstrate its potential in biological studies (Ravichandiran et al., 2019).

Catalysis and Synthetic Applications

Catalyst Development

The compound and its derivatives have been utilized in catalyst development for asymmetric hydrogenation reactions, providing a pathway for the synthesis of chiral pharmaceutical ingredients. This highlights the role of 4-(tert-butyl)-N-(5-oxopyrrolidin-3-yl)benzamide in enhancing the efficiency and selectivity of catalytic processes (Imamoto et al., 2012).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates, closely related to the compound of interest, in nucleophilic substitutions and radical reactions has been demonstrated. This suggests the potential of 4-(tert-butyl)-N-(5-oxopyrrolidin-3-yl)benzamide in synthetic organic chemistry for modifying benzene rings and generating various aryl radicals (Jasch et al., 2012).

Medicinal Chemistry and Drug Development

Anticancer and Antimicrobial Agents

Metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, which can be derived from or related to 4-(tert-butyl)-N-(5-oxopyrrolidin-3-yl)benzamide, have shown potent anticancer and antimicrobial activities. This application underscores the compound's relevance in developing new therapeutic agents (Ray et al., 2007).

Properties

IUPAC Name

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)11-6-4-10(5-7-11)14(19)17-12-8-13(18)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXJOKKTOMFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.